A-317491 sodium salt hydrate
Description
Overview of Extracellular ATP as a Signaling Molecule
For a long time, ATP was primarily known for its role as the main energy currency within cells. However, since the early 1970s, it has become evident that ATP also functions as a crucial extracellular signaling molecule. nih.govnih.gov ATP can be released from cells under various conditions, including cellular stress, injury, or as a co-transmitter with other signaling molecules. patsnap.comannualreviews.org Once in the extracellular space, ATP binds to specific P2 receptors on the surface of the same or neighboring cells, initiating a cascade of intracellular events that can influence everything from neurotransmission and immune responses to cell growth and death. nih.govnih.gov
Classification and Subtypes of P2X Receptors
P2X receptors are a family of ligand-gated ion channels that are directly activated by extracellular ATP. mdpi.comnih.gov In mammals, seven distinct P2X receptor subtypes have been identified, designated as P2X1 through P2X7. nih.govmdpi.com These receptors are composed of three subunits that can assemble into either homomeric (composed of identical subunits) or heteromeric (composed of different subunits) trimers. mdpi.comnih.gov This ability to form various combinations contributes to the diversity of P2X receptor signaling. nih.gov
Upon ATP binding, P2X receptors open a channel that allows the passage of cations like sodium (Na+), potassium (K+), and calcium (Ca2+) across the cell membrane. nih.govohsu.edu This ion flux leads to depolarization of the cell and can trigger a variety of downstream cellular responses. nih.gov The different P2X receptor subtypes exhibit distinct properties, including varying sensitivities to ATP and different rates of desensitization, which is the process by which a receptor becomes less responsive to a continuous stimulus. nih.govohsu.edu For instance, P2X1 and P2X3 receptors desensitize rapidly, while P2X2, P2X4, and P2X7 receptors show slower desensitization. mdpi.comohsu.edu
Table 1: P2X Receptor Subtypes and Their General Characteristics
| Subtype | General Location/Function | Desensitization Rate |
|---|---|---|
| P2X1 | Smooth muscle, platelets | Rapid |
| P2X2 | Neurons, sensory ganglia | Slow |
| P2X3 | Sensory neurons | Rapid |
| P2X4 | Immune cells, central nervous system | Slow |
| P2X5 | T lymphocytes | Slow |
| P2X6 | Brain stem, central nervous system | (Primarily forms heteromers) |
| P2X7 | Immune cells, glia | Very Slow/None |
Role of P2X3 and P2X2/3 Receptors in Sensory Neurotransmission
Among the various P2X subtypes, P2X3 receptors are of particular interest in the field of sensory neuroscience. They are predominantly and selectively expressed on small-diameter nociceptive (pain-sensing) sensory neurons in the dorsal root, trigeminal, and nodose ganglia. oup.comnih.gov These receptors can exist as homomeric P2X3 channels or can co-assemble with P2X2 subunits to form heteromeric P2X2/3 receptors. oup.compnas.org
The activation of both P2X3 and P2X2/3 receptors by ATP released from damaged cells or during inflammation is a key event in the initiation of pain signals. patsnap.comnih.gov When ATP binds to these receptors on the peripheral terminals of sensory nerves, it causes an influx of positive ions, leading to depolarization and the generation of an action potential. This electrical signal is then transmitted along the nerve fiber to the spinal cord and ultimately to the brain, where it is perceived as pain. patsnap.comnih.gov
While both receptor types are involved in pain signaling, they exhibit different functional properties. Homomeric P2X3 receptors are characterized by a rapidly desensitizing response to ATP, whereas heteromeric P2X2/3 receptors display a more sustained, slowly desensitizing current. mdpi.comjneurosci.org It has been suggested that the rapidly desensitizing P2X3 homomers may be involved in acute pain, while the sustained signaling of P2X2/3 heteromers could contribute more to chronic pain states. researchgate.net
Rationale for Pharmacological Modulation of P2X3 and P2X2/3 Receptors in Research
The specific localization of P2X3 and P2X2/3 receptors on sensory neurons makes them attractive targets for pharmacological research aimed at understanding and potentially modulating pain pathways. oup.comfrontiersin.org By developing compounds that can selectively block these receptors, researchers can investigate their precise roles in different types of pain, such as inflammatory and neuropathic pain.
A-317491 sodium salt hydrate (B1144303) is a prime example of such a pharmacological tool. nih.govpnas.org It is a potent and selective non-nucleotide antagonist of both P2X3 and P2X2/3 receptors. pnas.orgmedchemexpress.com This means that it blocks the action of ATP at these specific receptors without being a nucleotide itself and with high selectivity over other P2 receptor subtypes. pnas.orgmedchemexpress.commedchemexpress.com The development of selective antagonists like A-317491 has been a significant advancement in the study of purinergic signaling, allowing for more precise dissection of the roles of P2X3-containing receptors in sensory neurotransmission. pnas.org
Research using A-317491 has provided evidence for the involvement of P2X3 and P2X2/3 receptors in chronic pain models. nih.govpnas.org Studies have shown that administration of A-317491 can reduce pain-related behaviors in animal models of chronic inflammatory and neuropathic pain. nih.govpnas.org Such findings underscore the importance of these receptors in pain signaling and validate them as key targets for further investigation.
Table 2: Research Findings on A-317491
| Parameter | Finding | Reference |
|---|---|---|
| Target Receptors | Potent and selective antagonist of P2X3 and P2X2/3 receptors. | pnas.orgmedchemexpress.commedchemexpress.com |
| Mechanism of Action | Blocks P2X3 and P2X2/3 receptor-mediated calcium flux. | medchemexpress.commedchemexpress.com |
| Selectivity | Highly selective over other P2 receptors and other neurotransmitter receptors, ion channels, and enzymes. | pnas.orgmedchemexpress.commedchemexpress.com |
| In Vitro Activity | Potently blocked recombinant human and rat P2X3 and P2X2/3 receptors (Ki = 22–92 nM). | nih.govpnas.org |
| Effect in Pain Models | Reduces nociception in animal models of chronic inflammatory and neuropathic pain. | nih.govpnas.org |
| Stereospecificity | The S-enantiomer (A-317491) is significantly more potent than the R-enantiomer (A-317344). | pnas.org |
Properties
Molecular Formula |
C33H29NNaO9+ |
|---|---|
Molecular Weight |
606.57 |
SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O.O.[Na+] |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of A 317491 Sodium Salt Hydrate
In Vitro Receptor Binding and Functional Assays
A-317491 has been identified as a potent and selective antagonist of P2X3 and P2X2/3 receptors. pnas.orgunicam.itxcessbio.com It is the S-enantiomer of its chemical structure, with its corresponding R-enantiomer (A-317344) demonstrating significantly less activity at these receptors. nih.govsigmaaldrich.compnas.orgnih.gov Studies have confirmed that A-317491 acts as a competitive antagonist, binding within the same cavity as ATP. pnas.orgunicam.it
Functional assays measuring the inhibition of calcium flux have determined its potency at both human and rat recombinant receptors. nih.govmedchemexpress.commedchemexpress.com The inhibitory constant (Ki) values highlight its high affinity for these specific receptor subtypes. medchemexpress.commedchemexpress.com Furthermore, radioligand binding studies using [3H]A-317491 confirmed high-affinity binding to human P2X2/3 receptors with a dissociation constant (Kd) of 0.9 nM and to human P2X3 receptors with a Kd of 9 nM. researchgate.netnih.gov
| Receptor Subtype | Species | Potency (Ki) |
|---|---|---|
| P2X3 | Human | 22 nM |
| P2X3 | Rat | 22 nM |
| P2X2/3 | Human | 9 nM |
| P2X2/3 | Rat | 92 nM |
Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com
A-317491 demonstrates a high degree of selectivity for P2X3-containing receptors. nih.govnih.gov In broad screening panels, it showed weak or no affinity for a wide array of other receptors, ion channels, and enzymes, with IC50 values greater than 10 μM. nih.govpnas.orgmedchemexpress.commedchemexpress.com The compound exhibits over 100-fold greater selectivity for P2X3 and P2X2/3 receptors when compared to its activity at other P2X receptor subtypes. pnas.org This contrasts with other antagonists like TNP-ATP, which also display high affinity for P2X1 receptors. pnas.org Specific binding assays using [3H]A-317491 did not detect high-affinity binding in cell preparations expressing homomeric P2X1 or P2X2 receptors, further confirming its selectivity. researchgate.netnih.gov
The antagonistic activity of A-317491 extends across species, with potent blockade observed at both recombinant human and rat P2X3 and P2X2/3 receptors. nih.govsigmaaldrich.compnas.orgnih.gov As detailed in Table 1, the compound shows nearly identical potency for human and rat P2X3 receptors (Ki = 22 nM for both). medchemexpress.commedchemexpress.com However, a notable difference is observed for the heteromeric P2X2/3 receptor, where A-317491 displays higher affinity for the human homolog (Ki = 9 nM) compared to the rat homolog (Ki = 92 nM). medchemexpress.commedchemexpress.com
In addition to its effects on recombinant receptors, A-317491 effectively blocks native P2X3 and P2X2/3 receptors expressed in rat dorsal root ganglion (DRG) neurons. nih.govpnas.orgnih.gov The dorsal root ganglion is a key structure in pain pathways, housing the cell bodies of sensory neurons. mdpi.com A-317491 produces a concentration-dependent blockade of currents in these neurons with an IC50 value of 15 nM. nih.govmedchemexpress.commedchemexpress.com This inhibition of native receptor function is reversible, and at a concentration of 10 μM, a nearly complete block of current is observed without non-specific effects on cellular input resistance. nih.gov
A primary mechanism of action for A-317491 is the potent blockade of receptor-mediated calcium influx. nih.govmedchemexpress.commedchemexpress.comsigmaaldrich.com Activation of P2X receptors forms a channel permeable to cations, including calcium, which acts as a critical second messenger in cellular signaling. biorxiv.org A-317491 effectively inhibits this α,β-meATP-activated calcium flux in cells expressing recombinant human and rat P2X3 and P2X2/3 receptors. nih.govnih.gov The potency values (Ki) reported in functional assays were determined by measuring the inhibition of this calcium response. nih.govsigmaaldrich.com The pharmacological profile for the ability of various P2X receptor antagonists to inhibit [3H]A-317491 binding shows a high correlation with their ability to block P2X2/3 receptor-mediated calcium influx. researchgate.netnih.gov
In Vivo Efficacy Studies in Preclinical Models
The functional antagonism of P2X3 and P2X2/3 receptors by A-317491 translates to efficacy in animal models of persistent pain. nih.govpnas.org The compound has been shown to effectively reduce nociception in models of chronic inflammatory and neuropathic pain. nih.govsigmaaldrich.comxcessbio.com In contrast, A-317491 was found to be ineffective in models of acute, postoperative, or visceral pain, suggesting that P2X3 and P2X2/3 receptor activation may not be a primary mediator in these types of pain. nih.govsigmaaldrich.compnas.org The stereospecificity of the compound was confirmed in vivo, as the inactive R-enantiomer, A-317344, did not show efficacy in these chronic pain models. nih.govpnas.orgnih.gov
| Pain Model Type | Specific Model | Effect of A-317491 | Reference |
|---|---|---|---|
| Chronic Inflammatory | Complete Freund's Adjuvant (CFA) | Reduced thermal hyperalgesia | nih.govpnas.orgnih.gov |
| Neuropathic | Chronic Constriction Injury (CCI) | Potently attenuated thermal hyperalgesia and mechanical allodynia | nih.govpnas.orgnih.govnih.gov |
| Neuropathic | L5/L6 Nerve Ligation | Reduced tactile allodynia | nih.govnih.gov |
| Inflammatory/Tonic | Formalin Assay | Reduced nocifensive behaviors | nih.gov |
| Acute/Visceral | Various Models | Ineffective | nih.govsigmaaldrich.compnas.org |
Studies utilizing localized administration found that intrathecal (spinal) delivery of A-317491 was highly effective at reducing tactile allodynia in neuropathic pain models, suggesting a key role for central (spinal) P2X3-containing receptors. nih.gov
Models of Inflammatory Hypersensitivity (e.g., CFA-induced thermal hyperalgesia)
A-317491 has demonstrated significant efficacy in models of chronic inflammatory pain. In a widely used model, the injection of Complete Freund's Adjuvant (CFA) into the rat hind paw induces a persistent inflammatory state characterized by thermal hyperalgesia. Systemic administration of A-317491 dose-dependently reduced this CFA-induced thermal hyperalgesia. nih.gov Further studies involving localized administration revealed that both intrathecal and intraplantar injections of A-317491 produced dose-related antinociceptive effects in the CFA model. nih.gov
Notably, the compound's effectiveness appears to be dependent on the nature of the inflammatory stimulus. In contrast to its robust effects in the chronic CFA model, A-317491 was found to be significantly less effective in reducing thermal hyperalgesia in the carrageenan model of acute inflammation. nih.govnih.gov This suggests that P2X3 and P2X2/3 receptors may play a more prominent role in the maintenance of chronic inflammatory pain states rather than acute inflammatory nociception. nih.gov Topical application of A-317491 has also been shown to block afferent activation and mechanical sensitization induced by a P2X agonist in an inflamed skin-nerve preparation. nih.gov
| Model | Administration Route | Effect | Reference |
|---|---|---|---|
| CFA-induced thermal hyperalgesia (Rat) | Subcutaneous | Dose-dependent reduction of hyperalgesia | nih.gov |
| CFA-induced thermal hyperalgesia (Rat) | Intrathecal | Dose-related antinociception | nih.gov |
| CFA-induced thermal hyperalgesia (Rat) | Intraplantar | Dose-related antinociception | nih.gov |
| Carrageenan-induced thermal hyperalgesia (Rat) | Intrathecal & Intraplantar | Less effective in reducing hyperalgesia | nih.govnih.gov |
Models of Neuropathic Hypersensitivity (e.g., chronic nerve constriction injury-induced mechanical allodynia)
The efficacy of A-317491 has been extensively evaluated in preclinical models of neuropathic pain, which is often challenging to treat with conventional analgesics. In the chronic constriction injury (CCI) model in rats, a common model of peripheral nerve injury-induced neuropathic pain, systemic administration of A-317491 was found to be particularly potent in attenuating both thermal hyperalgesia and mechanical allodynia. nih.govpnas.org
Further investigation into the site of action revealed that intrathecal, but not intraplantar, delivery of A-317491 effectively attenuated mechanical allodynia in both the CCI and the L5-L6 spinal nerve ligation models of neuropathy. nih.govnih.gov This suggests that the antiallodynic effects of systemically administered A-317491 in these models are likely mediated by its action on P2X3 and P2X2/3 receptors within the central nervous system, specifically on the primary afferent terminals in the dorsal horn of the spinal cord. nih.gov The compound did not induce motor impairment at effective doses. nih.gov
| Model | Administration Route | Effect | Reference |
|---|---|---|---|
| Chronic Constriction Injury (CCI) - Thermal Hyperalgesia (Rat) | Subcutaneous | Potent attenuation | nih.govpnas.org |
| Chronic Constriction Injury (CCI) - Mechanical Allodynia (Rat) | Subcutaneous | Potent attenuation | nih.govpnas.org |
| Chronic Constriction Injury (CCI) - Mechanical Allodynia (Rat) | Intrathecal | Attenuation of allodynia | nih.govnih.gov |
| L5-L6 Spinal Nerve Ligation - Mechanical Allodynia (Rat) | Intrathecal | Attenuation of allodynia | nih.govnih.gov |
Exploration in Specific Pain Models (e.g., cancer-induced bone pain, trigeminal pain)
The therapeutic potential of A-317491 has been explored in more specific and complex pain conditions. In a murine model of cancer-induced bone pain, a condition known to have both inflammatory and neuropathic components, the effects of A-317491 were investigated. nih.govnih.govascopubs.org Chronic systemic administration of the compound resulted in a transient attenuation of pain-related behaviors during the early stages of bone cancer development. nih.gov However, the compound was found to have no significant effect in the later, more progressed stages of cancer-induced bone pain, with both acute and chronic administration proving ineffective. nih.gov This suggests that while P2X3 and P2X2/3 receptors may be involved in the initial phases of cancer-induced bone pain, their role may diminish as the disease progresses and other pain mechanisms become more dominant. nih.gov
In the context of trigeminal pain, which encompasses conditions like trigeminal neuralgia, animal models often involve injury to the infraorbital nerve, a branch of the trigeminal nerve. semanticscholar.orgfrontiersin.org While direct studies on the effect of A-317491 in a trigeminal neuralgia model were not found in the provided search results, the known expression of P2X3 receptors in trigeminal ganglion neurons suggests a potential role for P2X3 antagonists in modulating trigeminal pain. researchgate.net
Evaluation in Other Preclinical Disease Models (e.g., bladder dysfunction, cough)
Beyond pain, the pharmacological activity of A-317491 has been assessed in other preclinical models where P2X3 and P2X2/3 receptors are thought to play a pathophysiological role. In a rat model of interstitial cystitis induced by cyclophosphamide, which leads to bladder overactivity, intrathecal administration of A-317491 demonstrated beneficial effects. nih.gov The treatment significantly prolonged the bladder voiding interval and decreased the maximal voiding pressure in these animals, suggesting a role for spinal P2X3 receptors in the modulation of bladder function in this pathological state. nih.gov
There is also preclinical evidence to suggest that P2X3 and P2X2/3 receptors are involved in the cough reflex. researchgate.net These receptors are located on the terminals of vagal C-fibers that innervate the airways. researchgate.net While specific studies detailing the effects of A-317491 in preclinical cough models were not extensively detailed in the search results, the antagonism of these receptors is a recognized therapeutic strategy for chronic cough. researchgate.net
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species (Excluding Specific Dosage Information)
The pharmacokinetic profile of A-317491 has been characterized in preclinical species, providing insights into its absorption, distribution, and elimination.
In rats, A-317491 exhibits a relatively long plasma half-life. nih.govpnas.org Following intravenous administration, the plasma half-life was reported to be approximately 7.38 hours. medchemexpress.com Another study in rats reported a plasma half-life of 11 hours after subcutaneous dosing. nih.govpnas.org The clearance rate in rats was determined to be 1.83 L/h/kg. medchemexpress.com
The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug is distributed in the body's tissues rather than in the plasma. For A-317491 in rats, the volume of distribution was found to be 0.17 L/kg. medchemexpress.com This relatively low volume of distribution suggests that the drug is not extensively distributed into tissues. researchgate.net Studies have also indicated limited penetration of A-317491 into the central nervous system after systemic administration. nih.gov
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Plasma Half-Life | Rat | ~7.38 - 11 hours | nih.govpnas.orgmedchemexpress.com |
| Clearance Rate | Rat | 1.83 L/h/kg | medchemexpress.com |
| Volume of Distribution | Rat | 0.17 L/kg | medchemexpress.com |
Limited Central Nervous System Penetration and Implications for Peripheral Target Engagement
The preclinical pharmacological profile of A-317491 sodium salt hydrate (B1144303) is characterized by its limited ability to cross the blood-brain barrier, a crucial factor that influences its therapeutic action and potential side-effect profile. This restricted access to the central nervous system (CNS) suggests that the compound's primary mechanism of action is mediated through its engagement with peripheral targets.
Research indicates that A-317491 has very poor penetration into the central nervous system. plos.org This characteristic is significant because P2X3 and P2X2/3 receptors, the primary targets of A-317491, are highly localized on the peripheral and central processes of sensory afferent nerves. pnas.orgnih.gov The compound's limited CNS penetration, therefore, implies a predominant action on peripheral nerve endings.
Studies in mice have supported the observation of limited CNS effects, showing that A-317491 was generally devoid of dose-dependent effects on CNS function at doses up to 300 μmol/kg s.c. pnas.org Furthermore, at doses up to 100 μmol/kg s.c. in rats, A-317491 did not produce significant effects on motor performance, a function often influenced by centrally acting agents. pnas.org
The primary implication of A-317491's limited CNS penetration is its suitability for targeting peripheral P2X3 and P2X2/3 receptors. This is particularly relevant in conditions where peripheral sensitization of nociceptors plays a key role. By acting peripherally, A-317491 can potentially alleviate pain without the central side effects often associated with other analgesics.
Research Findings on A-317491 CNS and Peripheral Activity
The following table summarizes key findings from preclinical studies that highlight the central and peripheral pharmacological characteristics of A-317491.
| Parameter | Finding | Species | Implication | Reference |
| CNS Function | Generally devoid of dose-dependent effects on CNS function up to 300 μmol/kg s.c. | Mouse | Suggests limited CNS activity at therapeutic doses. | pnas.org |
| Motor Performance | No significant alteration in motor performance at doses up to 100 μmol/kg s.c. | Rat | Lack of central motor side effects. | pnas.org |
| CNS Penetration | Described as having "very poor central nervous system penetration". | N/A | Primary site of action is likely peripheral. | plos.org |
| Antiallodynic Action | Systemic delivery's effect in some models depends on CNS entry. | Rat | A small degree of CNS penetration may contribute to efficacy. | nih.gov |
In Vitro Potency of A-317491
The table below details the in vitro potency of A-317491 against its target receptors, providing a basis for its pharmacological activity.
| Receptor Target | Potency (Ki) | Species | Reference |
| Human P2X3 | 22 nM | Human | medchemexpress.com |
| Rat P2X3 | 22 nM | Rat | medchemexpress.com |
| Human P2X2/3 | 9 nM | Human | medchemexpress.com |
| Rat P2X2/3 | 92 nM | Rat | medchemexpress.com |
Mechanistic Insights and Cellular Pathway Modulation
Direct Antagonism of ATP-Gated Ion Channel Function
A-317491 functions as a direct and competitive antagonist of P2X3 and P2X2/3 receptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) triphosphate (ATP). Unlike nucleotide-based antagonists such as TNP-ATP, A-317491 is a non-nucleotide compound, which provides it with a distinct pharmacological profile, including resistance to metabolic dephosphorylation.
Its antagonism is highly selective, exhibiting over 100-fold greater selectivity for P2X3-containing receptors (homomeric P2X3 and heteromeric P2X2/3) compared to other P2X receptor subtypes (P2X1, P2X2, P2X4, P2X5, P2X7) and a wide range of other ion channels and neurotransmitter receptors. Studies have demonstrated that A-317491 produces a concentration-dependent, parallel rightward shift in the agonist dose-response curve without reducing the maximum response, which is characteristic of competitive antagonism. The blockade of P2X3-containing channels is also stereospecific; the (S)-enantiomer (A-317491) is significantly more potent than its (R)-enantiomer, A-317344.
The potency of A-317491 has been quantified across different species and receptor compositions, consistently demonstrating high-affinity binding.
Table 1: In Vitro Antagonist Activity of A-317491 at P2X3 and P2X2/3 Receptors
| Receptor | Species | Assay Type | Potency (Ki, nM) | Reference |
|---|---|---|---|---|
| P2X3 | Human | Calcium Influx | 22 | |
| P2X3 | Rat | Calcium Influx | 22 | |
| P2X2/3 | Human | Calcium Influx | 9 | |
| P2X2/3 | Rat | Calcium Influx | 92 |
Modulation of Calcium Influx Pathways
The primary mechanism by which A-317491 exerts its cellular effects is through the direct blockade of ion channel function, which in turn modulates intracellular calcium (Ca²⁺) levels. P2X3 and P2X2/3 receptors are non-selective cation channels that have a notable permeability to Ca²⁺. Activation of these receptors by ATP leads to a rapid influx of extracellular Ca²⁺, which acts as a critical second messenger in numerous cellular processes, including neurotransmitter release and the activation of various signaling cascades.
A-317491 potently blocks this agonist-induced calcium influx in both recombinant cell lines expressing human or rat P2X3 and P2X2/3 receptors and in native sensory neurons. By preventing the channel from opening in response to ATP binding, A-317491 effectively inhibits the rise in intracellular Ca²⁺ concentration that is the hallmark of P2X3/P2X2/3 receptor activation. This blockade of Ca²⁺ influx is the foundational step that leads to the compound's influence on neuronal excitability and signaling.
Interaction with Neuronal Excitability in Sensory Systems (e.g., DRG neurons, trigeminal afferents)
P2X3 and P2X2/3 receptors are highly localized on the peripheral and central terminals of primary afferent sensory neurons, including those in the dorsal root ganglia (DRG) and trigeminal ganglia. These neurons are responsible for transmitting sensory information, including pain signals, from the periphery to the central nervous system. The activation of P2X3-containing receptors by ATP released from surrounding tissues during injury or inflammation leads to rapid neuronal depolarization and the generation of action potentials, thereby increasing neuronal excitability.
Furthermore, in a colitis model, the pro-inflammatory cytokine TNF-α was found to enhance the excitability of colon-innervating DRG neurons. This hyperexcitability was prevented by pre-incubation with A-317491, suggesting that the compound can counteract inflammatory-driven sensitization of sensory neurons by blocking P2X3 receptor activity. Given the expression of P2X3 receptors on trigeminal afferents that innervate orofacial structures, A-317491 is also understood to modulate excitability within this system, which is implicated in conditions like dental pain and migraine.
Influence on Neurotransmitter Release and Co-localization Studies
The influx of calcium through P2X3 and P2X2/3 receptors located on presynaptic terminals is a key trigger for the release of neurotransmitters. Activation of these receptors on the central terminals of primary afferent neurons in the spinal cord dorsal horn can facilitate the release of excitatory neurotransmitters like glutamate (B1630785) and neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP).
By blocking the initial Ca²⁺ signal, A-317491 consequently inhibits this downstream neurotransmitter release. Although direct studies measuring neurotransmitter release in the presence of A-317491 are limited, its mechanism as a potent P2X3/P2X2/3 antagonist strongly implies an inhibitory effect on the release of these pro-nociceptive mediators. For instance, in the context of dental pain, ATP released from odontoblasts activates P2X3 receptors on trigeminal neurons to propagate pain signals; A-317491 would be expected to block this transmission.
Co-localization studies have confirmed that P2X3 receptors are often expressed alongside other key signaling proteins in the same sensory neurons. For example, P2X3 receptors are frequently co-expressed with TRPV1 receptors in small- to medium-sized DRG neurons, indicating a potential for interaction between these two major pain-mediating pathways.
Impact on Satellite Glial Cell Activation
Satellite glial cells (SGCs) are specialized glial cells that envelop the soma of neurons within sensory ganglia, playing a crucial role in regulating the neuronal microenvironment and excitability. Following nerve injury or inflammation, SGCs become activated, a state characterized by increased expression of glial fibrillary acidic protein (GFAP) and enhanced communication between adjacent SGCs. This activation contributes to the development and maintenance of chronic pain states.
Recent in vivo studies suggest that A-317491 can indirectly inhibit the activation of SGCs. The proposed mechanism involves a neuron-glia signaling cascade. The initial activation of P2X7 receptors on SGCs can lead to the opening of pannexin-1 channels and a subsequent release of ATP from the SGCs themselves. This released ATP can then act on P2X3 receptors on adjacent neurons. Conversely, ATP released from activated neurons can signal to SGCs. By blocking neuronal P2X3 receptors, A-317491 is thought to interrupt this paracrine signaling loop. Specifically, it may prevent the initial neuronal activation and subsequent ATP release that would otherwise signal to and activate the surrounding SGCs. In one study, the activation of both neurons and SGCs by a purinergic agonist was inhibited by pretreatment with A-317491.
Cross-talk with Other Nociceptive Receptor Systems (e.g., TRPV1, ASIC3, CGRP)
The signaling pathways involved in nociception are complex, with significant cross-talk between different receptor systems. The receptors targeted by A-317491 are key players in these integrated networks.
CGRP: Calcitonin gene-related peptide (CGRP) is a neuropeptide that plays a major role in pain transmission, particularly in migraine. The release of CGRP from sensory nerve terminals can be triggered by the activation of ion channels, including P2X3 receptors, following an influx of calcium. Therefore, by blocking P2X3-mediated depolarization and calcium entry, A-317491 can be expected to inhibit the release of CGRP, thereby reducing its pro-nociceptive effects.
ASIC3: Acid-sensing ion channel 3 (ASIC3) is another important sensor of noxious stimuli, being activated by decreases in extracellular pH. While direct studies investigating the cross-talk between A-317491 and ASIC3 are not available, both P2X3 and ASIC3 are expressed on sensory neurons and contribute to pain signaling in response to tissue acidosis, suggesting a potential for functional convergence.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| A-317491 sodium salt hydrate (B1144303) | A-317491 |
| A-317344 | - |
| Adenosine triphosphate | ATP |
| 2′,3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate | TNP-ATP |
| Glial fibrillary acidic protein | GFAP |
| Calcitonin gene-related peptide | CGRP |
| Transient Receptor Potential Vanilloid 1 | TRPV1 |
| Acid-sensing ion channel 3 | ASIC3 |
Structure Activity Relationship Sar Studies and Analog Development
Medicinal Chemistry Approaches to P2X3/P2X2/3 Antagonists
The development of A-317491 emerged from a focused effort to identify non-nucleotide antagonists of the P2X3 receptor, moving away from the earlier nucleotide-based antagonists like TNP-ATP, which suffered from poor selectivity and metabolic instability. xcessbio.comnih.gov The medicinal chemistry strategy centered on high-throughput screening of compound libraries to identify novel scaffolds that could competitively block the ATP binding site on the P2X3 receptor. cornell.edu
A-317491 was identified as a potent and selective antagonist from these screening efforts. nih.govmedchemexpress.com It represents a significant milestone as the first non-nucleotide, potent, and selective antagonist of P2X3-containing channels. xcessbio.comnih.gov The general approach for developing such antagonists has involved identifying compounds that can mimic the binding of ATP without activating the channel. This often involves incorporating negatively charged groups to interact with the positively charged residues in the ATP binding pocket, a feature well represented by the tricarboxylic acid moiety of A-317491. unicam.itfrontiersin.org
Identification of Key Pharmacophoric Elements for Receptor Interaction
The structure of A-317491 contains several key pharmacophoric elements essential for its high-affinity interaction with the P2X3 and P2X2/3 receptors. X-ray crystallography studies have revealed that A-317491 binds to the same orthosteric site as ATP. unicam.itfrontiersin.org A critical feature is the benzene-1,2,4-tricarboxylic acid portion of the molecule. xcessbio.com This moiety is believed to occupy the same pocket as the triphosphate chain of ATP, forming crucial electrostatic interactions with basic amino acid residues within the receptor's binding site. unicam.itfrontiersin.org
Stereospecificity of Antagonism (e.g., comparison with R-enantiomer A-317344)
The antagonistic activity of A-317491 is highly stereospecific. The (S)-enantiomer, A-317491, is significantly more potent than its corresponding (R)-enantiomer, A-317344. nih.govnih.gov This stereoselectivity underscores the specific and well-defined nature of the binding pocket on the P2X3 and P2X2/3 receptors.
Studies have consistently demonstrated that A-317344 has markedly reduced activity at both P2X3 and P2X2/3 receptors and is inactive in animal models of chronic pain where A-317491 shows significant efficacy. nih.govnih.gov The precise spatial arrangement of the substituents on the chiral center is crucial for optimal interaction with the receptor.
| Compound | Receptor | Species | Ki (nM) |
| A-317491 (S-enantiomer) | P2X3 | Human | 22 |
| P2X3 | Rat | 22 | |
| P2X2/3 | Human | 9 | |
| P2X2/3 | Rat | 92 | |
| A-317344 (R-enantiomer) | P2X3 | Human | >10,000 |
| P2X3 | Rat | >10,000 | |
| P2X2/3 | Human | >10,000 | |
| P2X2/3 | Rat | >10,000 |
Data sourced from Jarvis et al., 2002. nih.gov
Development of Novel Analogs with Modified Selectivity or Pharmacokinetic Profiles
While A-317491 was a groundbreaking discovery, its low oral bioavailability and high plasma protein binding have spurred the development of novel analogs with improved pharmacokinetic properties. unicam.itresearchgate.net The general strategy has been to retain the key pharmacophoric elements responsible for P2X3 antagonism while modifying other parts of the molecule to enhance drug-like properties.
Although specific analogs directly derived from the A-317491 scaffold are not extensively reported in the public domain, the broader field of P2X3 antagonist development has seen the emergence of compounds with different chemical structures but similar functional outcomes. For instance, the development of allosteric modulators like gefapixant (B1671419) represents an alternative approach to achieve selectivity and improved pharmacokinetics. frontiersin.org Research has also focused on creating antagonists with greater selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor to potentially avoid taste-related side effects observed with some non-selective antagonists. nih.gov The development of pyrrolinone derivatives and other novel heterocyclic systems as P2X3 antagonists further illustrates the ongoing efforts to discover new chemical entities with superior therapeutic profiles. unicam.it These efforts, while not direct modifications of A-317491, build upon the foundational understanding of P2X3 receptor pharmacology that A-317491 helped to establish.
Advanced Research Methodologies and Techniques
Electrophysiological Techniques (e.g., patch-clamp recordings from DRG neurons, whole-cell currents)
Electrophysiological techniques, particularly whole-cell patch-clamp recordings, have been fundamental in characterizing the inhibitory action of A-317491 on its target ion channels. nih.govmdpi.com This method allows for the direct measurement of ion currents across the entire cell membrane, providing precise data on how a compound modulates ion channel function. nih.govyoutube.com
In studies involving A-317491, researchers have applied this technique to dorsal root ganglion (DRG) neurons, which are primary sensory neurons known to highly express P2X3 receptors. nih.govnih.gov Whole-cell patch-clamp recordings from these neurons have demonstrated that A-317491 produces a concentration-dependent and reversible block of the currents evoked by ATP analogs like α,β-meATP. pnas.org These experiments have determined a specific inhibitory concentration (IC₅₀) value of 15 nM for A-317491 on DRG neuron currents, highlighting its high potency in a native cellular environment. pnas.orgmedchemexpress.com Such studies are crucial for confirming that the compound's effects observed in broader physiological assays are due to the direct modulation of the intended ion channels. researchgate.net
Calcium Imaging Studies in Cell Lines and Primary Cultures (e.g., CHO cells, pheochromocytoma PC12 cells)
Calcium imaging is a widely used technique to investigate the activity of ion channels that are permeable to calcium, such as the P2X receptors. This method typically involves loading cells with a fluorescent calcium indicator, like fluo-4 (B1262720) AM, which increases its fluorescence intensity upon binding to calcium. pnas.org By monitoring these changes in fluorescence, researchers can measure the influx of calcium into the cell following receptor activation.
This methodology has been critical in determining the potency and selectivity of A-317491. Studies have been conducted using various cell lines, including human astrocytoma (1321N1) and Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express specific recombinant P2X receptor subtypes. pnas.org Pheochromocytoma PC12 cells, a cell line derived from a rat adrenal medulla tumor, also serve as a valuable model for studying neuronal-like cells and their calcium signaling pathways. nih.govnih.gov Through these calcium imaging assays, it was demonstrated that A-317491 potently blocks calcium flux mediated by recombinant human and rat P2X3 and P2X2/3 receptors. nih.govmedchemexpress.com The compound showed high selectivity, with significantly lower activity at other P2 receptor subtypes. nih.govmedchemexpress.com
| Receptor Subtype | Ki (nM) | Source |
|---|---|---|
| Human P2X3 | 22 | medchemexpress.com |
| Rat P2X3 | 22 | medchemexpress.com |
| Human P2X2/3 | 9 | medchemexpress.com |
| Rat P2X2/3 | 92 | medchemexpress.com |
Behavioral Assays in Preclinical Pain Models (e.g., thermal hyperalgesia, mechanical allodynia)
To assess the therapeutic potential of A-317491, researchers have employed a range of behavioral assays in preclinical animal models of pain. mdbneuro.commdbneuro.com These assays are designed to quantify pain-like behaviors, such as hypersensitivity to thermal and mechanical stimuli. mdbneuro.comnih.gov Common tests include the measurement of paw withdrawal latency from a heat source to assess thermal hyperalgesia and the use of von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus, an indicator of mechanical allodynia. mdbneuro.comnih.gov
In models of chronic inflammatory pain, such as the complete Freund's adjuvant (CFA) model, A-317491 has been shown to dose-dependently reduce thermal hyperalgesia. nih.govnih.gov The compound has demonstrated particular effectiveness in models of neuropathic pain, such as those induced by chronic constriction injury of a nerve. nih.gov In these models, A-317491 significantly attenuates both thermal hyperalgesia and mechanical allodynia. nih.gov Interestingly, the compound was found to be ineffective in models of acute, postoperative, or visceral pain, suggesting that P2X3-containing receptors are more critically involved in the mechanisms of chronic pain states. nih.gov
| Pain Model Type | Condition | Effect of A-317491 | Source |
|---|---|---|---|
| Chronic Inflammatory | Thermal Hyperalgesia (CFA model) | Effective | nih.gov |
| Chronic Inflammatory | Mechanical Hyperalgesia | Effective | nih.gov |
| Neuropathic | Thermal Hyperalgesia (Nerve Injury) | Effective | nih.gov |
| Neuropathic | Mechanical Allodynia (Nerve Injury) | Effective | nih.gov |
| Acute Pain | Various Models | Ineffective | nih.gov |
| Postoperative Pain | Various Models | Ineffective | nih.gov |
Immunofluorescence and Histological Analyses for Receptor Expression
Immunofluorescence and histological techniques are crucial for visualizing the location and distribution of specific proteins within tissues. These methods use antibodies that specifically bind to the target protein (e.g., the P2X3 receptor), which are then labeled with a fluorescent dye. When viewed under a microscope, the fluorescent signal reveals the presence and location of the receptor in the tissue sample.
These analyses have been instrumental in validating the therapeutic target of A-317491 by confirming the expression of P2X3 receptors in pain-relevant anatomical locations. Studies have shown that P2X3 and P2X2/3 receptors are highly localized on the peripheral and central processes of sensory afferent nerves, particularly in small-diameter neurons of the dorsal root ganglia (DRG). nih.govnih.gov Immunofluorescence has also been used to show P2X3 receptor expression in other sensory tissues, such as odontoblasts in teeth, which are involved in dentinal pain. researchgate.net By confirming the expression of P2X3 receptors in these key areas of the pain pathway, these techniques provide a strong anatomical basis for the antinociceptive effects observed with A-317491.
Molecular Techniques for Gene and Protein Expression (e.g., upregulation of P2X3 receptors)
Molecular biology techniques are used to quantify the expression levels of genes (mRNA) and proteins, providing insight into the cellular changes that occur during pathological states. For instance, techniques like quantitative polymerase chain reaction (qPCR) and Western blotting can measure whether the amount of P2X3 receptor mRNA or protein, respectively, changes in conditions of chronic pain.
Research in the field has indicated that peripheral nerve injury or inflammation can lead to an upregulation of P2X3 receptors in DRG neurons. This increase in receptor expression is thought to contribute to the hypersensitivity characteristic of chronic pain states. Furthermore, studies using genetic knockout or knockdown of the P2X3 receptor in rodents have shown a reduction in nociception, providing definitive evidence for the receptor's role in pain signaling. elifesciences.org These molecular findings establish a clear rationale for the development and application of P2X3 antagonists like A-317491, as they target a receptor that is not only present but also potentially upregulated at the source of chronic pain signals.
Use in Compound Screening Libraries
The discovery of novel therapeutic agents like A-317491 often begins with high-throughput screening (HTS) of large compound libraries. nih.govmdpi.com These libraries can contain thousands to millions of diverse small molecules that are tested for activity against a specific biological target in an automated fashion. medchemexpress.com A-317491 itself is a novel non-nucleotide antagonist that was identified through such screening processes, distinguishing it from earlier ATP-analog antagonists. nih.gov
Once identified, a highly selective and potent compound like A-317491 becomes a valuable tool for further research. It can be used as a reference compound in subsequent screening campaigns to identify new chemical scaffolds with similar or improved properties. axonmedchem.com Moreover, its high selectivity is established by screening it against a wide panel of other receptors, ion channels, and enzymes, where A-317491 was found to have little to no affinity for a large selection of other cellular targets. nih.govpnas.org This selectivity is a critical attribute, as it minimizes the potential for off-target effects. The tritiated form of the compound, [³H]A-317491, has also been developed as the first useful radioligand for specifically labeling P2X3-containing channels in binding assays, further enhancing its utility as a research tool. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| A-317491 sodium salt hydrate (B1144303) |
| α,β-methylene adenosine (B11128) triphosphate (α,β-meATP) |
| ATP (Adenosine triphosphate) |
Future Research Directions and Therapeutic Implications Preclinical
Exploration of A-317491 Sodium Salt Hydrate (B1144303) in Untapped Preclinical Disease Models
Initial preclinical studies demonstrated the efficacy of A-317491 in established models of chronic pain, such as complete Freund's adjuvant (CFA)-induced inflammatory pain and chronic constriction injury (CCI)-induced neuropathic pain. nih.gov In the CFA model, the compound dose-dependently reduced thermal hyperalgesia, while in the CCI model, it potently attenuated both thermal hyperalgesia and mechanical allodynia. nih.gov Conversely, A-317491 was found to be ineffective in models of acute, postoperative, and visceral pain, suggesting a specific role for P2X3-containing receptors in chronic pain states. nih.gov
A significant area for future research is the exploration of A-317491 in other, less-investigated disease models where P2X3 receptor hypersensitization is implicated. patsnap.com Conditions such as interstitial cystitis/bladder pain syndrome and refractory chronic cough are promising areas for investigation, as P2X3 receptors are known to play a role in the sensory pathways of these conditions. patsnap.com Additionally, a study using a rat model of endometriosis demonstrated that A-317491 could reverse mechanical and heat hyperalgesia, opening a new avenue for its potential application in gynecological pain conditions.
| Preclinical Model | A-317491 Efficacy | Key Findings |
| Complete Freund's Adjuvant (CFA) | Effective | Reduced thermal hyperalgesia. nih.gov |
| Chronic Constriction Injury (CCI) | Highly Effective | Attenuated both thermal hyperalgesia and mechanical allodynia. nih.gov |
| L5/L6 Nerve Ligation | Effective | Attenuated mechanical allodynia. researchgate.net |
| Endometriosis (Rat Model) | Effective | Reversed mechanical and heat hyperalgesia. |
| Acute, Postoperative, Visceral Pain | Ineffective | Suggests specificity for chronic pain mechanisms. nih.gov |
Investigating Combination Therapies with Other Preclinical Modulators
The management of chronic pain often involves a multimodal approach, targeting different mechanisms within the pain pathway. mdpi.com While no specific preclinical studies on combination therapies involving A-317491 have been reported, this represents a critical area for future investigation. The unique mechanism of A-317491, which targets ATP-gated ion channels on sensory neurons, makes it an ideal candidate for combination with other classes of analgesics. nih.gov
Preclinical studies have shown synergistic effects when combining drugs with different mechanisms, such as NSAIDs and opioids, or gabapentinoids and NSAIDs. mdpi.com Future research should explore the co-administration of A-317491 with standard-of-care analgesics. Such combinations could potentially achieve superior analgesic efficacy at lower doses of each compound, thereby minimizing dose-limiting side effects. mdpi.com Investigating these interactions in models like CCI-induced neuropathic pain could provide a strong rationale for developing novel combination therapies for challenging pain conditions.
Long-Term Preclinical Efficacy and Mechanistic Investigations
The long-term efficacy of a therapeutic agent is a crucial factor for its clinical potential. A preclinical study in a rat model of endometriosis demonstrated that A-317491, when delivered via a specialized nanoparticle system, exhibited long-term efficacy in reversing pain behaviors. This sustained effect was attributed to the targeted accumulation of the compound at the endometriotic lesions.
Mechanistically, A-317491 acts as a potent and selective antagonist at P2X3 and P2X2/3 receptors. nih.gov It blocks the influx of calcium through these ATP-gated ion channels, which are highly localized on sensory afferent nerves. nih.gov The blockade is stereospecific, with the R-enantiomer, A-317344, being inactive in chronic pain models. nih.gov Further long-term studies are warranted to understand if tolerance develops to the analgesic effects of A-317491 and to further investigate the downstream signaling pathways affected by sustained P2X3 receptor blockade in chronic disease states.
Development of Targeted Delivery Systems for Preclinical Applications (e.g., nanoparticles)
A-317491 has been noted for its low water solubility, which can present challenges for in vivo applications. frontiersin.org The development of targeted delivery systems offers a promising strategy to overcome these limitations and enhance therapeutic efficacy. A key preclinical study successfully utilized chitosan (B1678972) oligosaccharide-g-stearic acid (CSOSA) polymer micelles-coated nanostructured lipid carriers (NLCs) to deliver A-317491.
In this study, the CSOSA/NLC/A-317491 nanoparticles were shown to accumulate in endometriotic lesions in both mouse and rat models. This targeted delivery resulted in the reversal of mechanical and heat hyperalgesia with long-term efficacy in the rat model. These findings highlight the potential of nanotechnology-based delivery systems to improve the distribution of A-317491 to specific pathological sites, thereby enhancing its therapeutic effects and duration of action. Further preclinical research could explore similar nanoparticle formulations for other conditions, such as localized neuropathic pain or inflammatory arthritis.
Elucidation of P2X3 Receptor Polymorphism and Functional Impact
The variability in patient response to medications can often be attributed to genetic factors, such as single nucleotide polymorphisms (SNPs) in drug targets. While the impact of P2X3 receptor polymorphisms on the efficacy of A-317491 has not been specifically studied, this is a vital area for future preclinical research.
Investigating how known polymorphisms in the P2X3 receptor gene affect the binding affinity and antagonist activity of A-317491 is crucial. Such studies, utilizing cell lines expressing different receptor variants, could help predict potential variability in therapeutic response. Understanding the functional impact of these polymorphisms would be a key step toward personalized medicine, allowing for the stratification of patients who are most likely to benefit from treatment with a P2X3 antagonist.
Comparative Preclinical Studies with Next-Generation P2X3/P2X2/3 Antagonists
A-317491 was a foundational tool compound that confirmed the therapeutic potential of P2X3/P2X2/3 antagonism. Since its development, several next-generation antagonists have been advanced into clinical trials, including Gefapixant (B1671419), Eliapixant, and Camlipixant (BLU-5937). nih.govresearchgate.net A key difference among these newer agents is their selectivity for the P2X3 homomeric receptor versus the P2X2/3 heteromeric receptor. It is hypothesized that antagonism of the P2X2/3 receptor, which is found in taste buds, is responsible for the common side effect of taste disturbance seen with less selective compounds like Gefapixant. frontiersin.orgnih.gov
Future preclinical studies should aim to directly compare the efficacy and selectivity of A-317491 with these newer agents in validated animal models of pain and other conditions. analgesicinnovation.com While A-317491 is a potent antagonist of both P2X3 and P2X2/3, newer compounds like Eliapixant and BLU-5937 have been designed with high selectivity for the P2X3 receptor to improve the safety profile regarding taste. ersnet.org A comparative analysis would provide valuable insights into the relative contributions of P2X3 and P2X2/3 receptor blockade to both efficacy and adverse effects, guiding the development of future therapeutics.
| Compound | Target(s) | Key Preclinical/Clinical Note |
| A-317491 | P2X3 / P2X2/3 | Foundational research tool; effective in chronic pain models. nih.gov |
| Gefapixant (MK-7264) | P2X3 / P2X2/3 | Efficacious in chronic cough; associated with taste-related side effects. nih.govresearchgate.net |
| Eliapixant (BAY 1817080) | P2X3 selective | Designed for high selectivity over P2X2/3 to reduce taste disturbances. ersnet.orgnih.gov |
| Camlipixant (BLU-5937) | P2X3 selective | Highly selective P2X3 antagonist with a potentially improved taste safety profile. researchgate.netnih.gov |
Q & A
Q. What is the primary pharmacological target of A-317491 sodium salt hydrate, and how does its antagonistic activity influence experimental outcomes in pain research?
this compound is a selective, non-nucleotide antagonist of P2X3 and heteromeric P2X2/3 receptors, which are ATP-gated ion channels implicated in nociceptive signaling. It inhibits calcium flux mediated by these receptors, with reported IC₅₀ values of 22 nM (hP2X3), 9 nM (hP2X2/3), and 92 nM (hP2X7) . By blocking ATP-evoked excitatory currents in sensory neurons, it reduces hyperalgesia and allodynia in preclinical pain models, making it a critical tool for studying neuropathic and inflammatory pain pathways.
Q. What considerations are critical when preparing this compound solutions for in vitro assays to ensure receptor activity fidelity?
Due to its hydrate form, precise reconstitution is essential. Dissolve the compound in ultrapure water or buffered saline (pH 7.4) to enhance solubility, and avoid freeze-thaw cycles to prevent degradation. Stability studies under simulated gastric conditions (e.g., low pH) suggest limited decomposition over short durations, but long-term storage should be at -20°C in aliquots . Validate stock concentrations via UV-Vis spectrophotometry or HPLC (≥95% purity recommended) to ensure consistent activity in calcium flux assays .
Advanced Questions
Q. How do researchers resolve discrepancies in reported IC₅₀ values of this compound across different P2X receptor subtypes?
Variations in IC₅₀ values (e.g., 22 nM for hP2X3 vs. 2–3 nM for rP2X2/3) arise from species-specific receptor conformations, assay conditions (e.g., calcium vs. electrophysiology readouts), and cell-line differences (HEK293 vs. primary neurons). To address this, standardize protocols using recombinant human receptors in stable cell lines and include positive controls (e.g., α,β-meATP for P2X3 activation). Cross-validate findings with orthogonal methods, such as patch-clamp electrophysiology, to confirm functional inhibition .
Q. What methodological approaches are employed to validate the specificity of this compound in complex biological systems where multiple P2X receptor subtypes coexist?
Specificity is confirmed through:
- Knockout models : Compare wild-type vs. P2X3/P2X2/3-deficient tissues to isolate receptor contributions.
- Selective agonists/antagonists : Co-apply subtype-specific modulators (e.g., A-438079 for P2X7) to rule off-target effects.
- Cross-reactivity screens : Test against other ion channels (e.g., TRPV1, NMDA) using high-throughput fluorescence assays .
- Thermal and mechanical nociception assays : Demonstrate reversal of ATP-evoked pain behaviors in rodent models without altering baseline thresholds .
Q. How can researchers optimize this compound dosing in in vivo studies to balance efficacy and potential CNS side effects?
Dose optimization involves pharmacokinetic profiling (plasma/brain penetration) and dynamic functional imaging (e.g., fMRI). Subcutaneous administration at 10–30 mg/kg in rodent models achieves plasma levels sufficient for P2X3 inhibition without crossing the blood-brain barrier significantly. Monitor for off-target CNS effects (e.g., locomotor deficits) using open-field tests, and adjust dosing intervals based on compound half-life (~2–4 hours) .
Data Contradiction and Experimental Design
Q. What experimental designs mitigate confounding factors when studying this compound in chronic pain models with comorbid conditions (e.g., diabetes or inflammation)?
- Stratified cohorts : Use animal models with matched disease severity (e.g., STZ-induced diabetic neuropathy) to control for metabolic variability.
- Multiplex cytokine profiling : Correlate P2X3 inhibition with reductions in pro-inflammatory markers (IL-6, TNF-α) to distinguish direct receptor effects from systemic anti-inflammatory actions .
- Behavioral blinding : Employ automated von Frey/rotarod assays to minimize observer bias in pain threshold measurements .
Q. How should researchers address batch-to-batch variability in this compound purity, and what analytical methods are recommended?
Batch variability is minimized by sourcing from suppliers providing ≥98% purity (via HPLC-UV/ELSD) and Lot-specific Certificates of Analysis (CoA). Characterize each batch using:
- NMR spectroscopy : Confirm structural integrity (e.g., hydrate stability via H₂O peaks).
- Mass spectrometry : Verify molecular weight (C₁₈H₁₅N₃NaO₅S·xH₂O) and absence of degradation products.
- Functional validation : Test inhibitory potency in standardized calcium imaging assays .
Methodological Resources
- Calcium flux assay protocol : Pre-incubate DRG neurons with 2 µM Fluo-4 AM, stimulate with 10 µM α,β-meATP, and measure fluorescence before/after adding A-317491 (IC₅₀ ~10–30 nM) .
- Thermal stability testing : Incubate A-317491 in simulated gastric fluid (SGF, pH 1.2) for 2 hours; analyze degradation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
